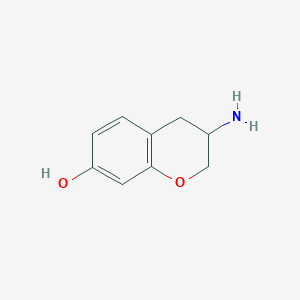

3-amino-3,4-dihydro-2H-chromen-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-2,4,7,11H,3,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVSBUBALVUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3,4 Dihydro 2h Chromen 7 Ol and Its Analogs

Classical Organic Synthetic Routes to the Dihydrochromen Scaffold

Traditional approaches to building the dihydrochromen framework often rely on well-established reactions such as cyclizations and reductions.

Cyclization Reactions Employing Substituted Phenols

A primary method for forming the dihydrochromen ring system is through the cyclization of substituted phenols. This strategy often involves the reaction of a phenol (B47542) derivative with an appropriate three-carbon component to form the pyran ring. For instance, the reaction of phenols with α,β-unsaturated aldehydes or ketones under acidic or basic conditions can lead to the formation of the chroman ring. evitachem.com Hypervalent iodine reagents have also been employed to mediate the oxidative cyclization of phenol derivatives, providing a powerful method for constructing polycyclic compounds. nih.govbeilstein-journals.org This approach can be directed to the ortho-position of the phenol, facilitating the desired ring closure. nih.gov

Reduction of Chromen-4-one Precursors and Subsequent Functionalization

Another common strategy involves the reduction of a chromen-4-one (chromone) precursor. Chromones can be synthesized through various methods, and their subsequent reduction provides a direct route to the dihydrochromen scaffold. gu.se Once the dihydrochromen ring is formed, further functionalization can be carried out to introduce the desired substituents. gu.se For example, bromination at the C-3 position of a chroman-4-one allows for the introduction of various groups, including an amino group, through substitution reactions. gu.se

| Precursor | Reagent/Conditions | Product | Reference |

| Chromen-4-one | Reduction | Dihydrochromen | gu.se |

| 3-Bromochroman-4-one | Aminating agent | 3-Aminochroman-4-one | gu.se |

Amination Strategies at the C-3 Position

Introducing an amino group at the C-3 position is a critical step in the synthesis of the target compound. This can be achieved through several methods:

Reductive Amination: Reductive amination of a chroman-3-one (B94795) precursor is a common and effective method. This reaction typically involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Sodium cyanoborohydride is a frequently used reducing agent for this transformation due to its chemoselectivity.

From a Nitrile Group: A nitrile group can be introduced and subsequently reduced to a primary amine. For example, a crude product containing a nitrile group can be reduced using Raney nickel. gu.se

Aza-Michael Addition: An aza-Michael addition reaction of amines to 3-nitro-2H-chromenes provides a route to 3-amino-4-nitrochromanes. researchgate.net

| Starting Material | Reaction Type | Reagents | Product | Reference |

| Chroman-3-one | Reductive Amination | Amine, NaBH3CN | 3-Aminochroman | |

| Dihydrochromen with C-3 nitrile | Reduction | Raney Nickel | 3-Aminomethyldihydrochromen | gu.se |

| 3-Nitro-2H-chromene | Aza-Michael Addition | Amine | 3-Amino-4-nitrochromane | researchgate.net |

Hydroxylation Methods at the C-7 Position

The introduction of a hydroxyl group at the C-7 position is often accomplished by using a starting phenol that already contains this functionality, such as resorcinol (B1680541) or a derivative. If the hydroxyl group is not present in the starting material, it can be introduced through aromatic hydroxylation methods, although this can sometimes lead to issues with regioselectivity. Protecting the hydroxyl group during the synthesis and deprotecting it at a later stage is a common strategy to avoid unwanted side reactions.

Modern Synthetic Approaches

More contemporary methods for synthesizing the dihydrochromen scaffold often focus on efficiency and atom economy, with multicomponent reactions being a prime example.

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular scaffolds like the dihydrochromen ring system in a single step. These reactions combine three or more starting materials in a one-pot synthesis, often leading to high yields and structural diversity. researchgate.netmdpi.comacademie-sciences.frrsc.orgmdpi.com

For example, a one-pot multicomponent cyclocondensation between β-aryloxyquinoline-3-carbaldehydes, 4-hydroxycoumarins, and malononitrile (B47326) in the presence of a catalytic amount of piperidine (B6355638) can yield pyrano[3,2-c]chromene derivatives. mdpi.com Another MCR involves the reaction of salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one, which can be catalyzed by sodium acetate (B1210297) under solvent-free conditions to produce 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes in high yields. academie-sciences.fr Visible-light-promoted multicomponent reactions have also been developed as a sustainable approach for the synthesis of chromene derivatives. d-nb.info

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| β-Aryloxyquinoline-3-carbaldehyde | 4-Hydroxycoumarin | Malononitrile | Piperidine, Ethanol (B145695) | Pyrano[3,2-c]chromene derivative | mdpi.com |

| Salicylaldehyde | Malononitrile | 3-Methyl-2-pyrazolin-5-one | Sodium acetate, Solvent-free | 2-Amino-4-(1H-pyrazol-4-yl)-4H-chromene | academie-sciences.fr |

| Ethyl acetoacetate | Hydroxylamine hydrochloride | 2H-Chromene-3-carbaldehyde | DABCO, Ethanol | 4-((2H-Chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-one | researchgate.net |

Catalytic Synthesis (e.g., Metal-Mediated or Organocatalytic Routes)

The synthesis of the 3-amino-3,4-dihydro-2H-chromen-7-ol scaffold and its analogs is frequently achieved through catalytic routes that offer efficiency and selectivity. Both metal-based and organic catalysts are employed to construct the chroman framework and introduce the key functional groups.

Metal-Mediated Synthesis: Transition metal catalysts are pivotal in several synthetic strategies. A common approach for creating the aminochroman structure involves the catalytic hydrogenation or reductive amination of a chromanone precursor. For instance, in the synthesis of a related methoxy (B1213986) analog, a chroman-4-one intermediate is treated with a Raney-Nickel (Ra-Ni) catalyst under hydrogen gas to yield the corresponding amino alcohol. Another powerful technique is asymmetric transfer hydrogenation, where prochiral ketones are reduced to enantiomerically enriched alcohols using catalysts like Noyori's ruthenium complexes. For example, a 7-substituted chroman-4-one can be reduced to establish the hydroxyl group with specific stereochemistry.

The chroman ring itself can be formed via Lewis acid-mediated cyclization. Catalysts such as iron(III) chloride (FeCl₃) have been used for the intramolecular cyclization of specific ethers to form 2H-chromenes, which are precursors to the saturated chroman ring. uva.nl Palladium catalysts have also been explored for transformations on the chromone (B188151) nucleus. acs.org

Organocatalytic Synthesis: Organocatalysis has become a significant tool for synthesizing chromene and chroman derivatives, avoiding the potential toxicity of heavy metals. semanticscholar.org These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single pot. For example, the synthesis of 2-amino-4H-chromene derivatives can be achieved through multi-component reactions catalyzed by small organic molecules like piperidine or L-proline. bohrium.comresearchgate.netmdpi.com Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly valuable for enantioselective synthesis. researchgate.net These catalysts can activate substrates through hydrogen bonding, leading to highly controlled transformations. researchgate.net

Table 1: Selected Catalytic Methods for Chroman and Chromene Synthesis

| Catalytic Approach | Catalyst System | Precursor Type | Key Transformation | Ref |

|---|---|---|---|---|

| Reductive Amination | Ra-Ni, H₂ | Chroman-4-one | Ketone to Amine | |

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-Ts-DPEN] | Prochiral Ketone | Ketone to Chiral Alcohol | |

| Lewis Acid-Mediated Cyclization | BF₃·OEt₂ | 3-Aryl-3-chromene | Intramolecular Cyclization | |

| Organocatalytic MCR | L-proline | Aldehyde, Cyanoacetohydrazide, etc. | Four-component reaction | bohrium.com |

| Organocatalytic Cycloaddition | Chiral Thiourea | Salicylaldehyde, Malononitrile | Formal [4+2] Cycloaddition | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chromene derivatives to minimize environmental impact. researchgate.net Key strategies include the use of multi-component reactions (MCRs), environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netresearchgate.net

MCRs are particularly noteworthy as they enhance atom economy by combining three or more starting materials in a single operation to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. bohrium.comresearchgate.net The synthesis of various 2-amino-4H-chromene derivatives has been successfully achieved using one-pot, multi-component strategies. bohrium.comresearchgate.net

The choice of solvent is another critical aspect. Many protocols now favor greener solvents like water or ethanol over conventional volatile organic compounds. bohrium.comresearchgate.net In some cases, reactions are performed under solvent-free conditions, further reducing environmental impact. bohrium.com Additionally, energy-efficient techniques such as microwave irradiation are employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.comijsrch.com The use of non-toxic, recyclable organocatalysts like L-proline also aligns with green chemistry principles. bohrium.com

Stereoselective Synthesis of this compound Enantiomers

Achieving control over the stereochemistry at the C3 and C4 positions of the chroman ring is crucial, as the biological activity of the enantiomers can differ significantly. acs.org Stereoselective synthesis is accomplished primarily through asymmetric catalysis, the use of chiral auxiliaries, and enzymatic methods.

Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric catalysis is the most direct method for producing enantiomerically enriched aminochromanols. This involves using either a chiral catalyst or a chiral auxiliary that directs the stereochemical outcome of the reaction.

Asymmetric Catalysis: Both chiral metal complexes and organocatalysts are effective.

Metal-based catalysts: The asymmetric transfer hydrogenation of a prochiral chroman-4-one using a Noyori-type ruthenium catalyst, which incorporates a chiral diphosphine diamine ligand like (R,R)-Ts-DPEN, can produce the corresponding chiral alcohol with high enantiomeric excess (ee). Similarly, copper complexes with chiral ligands such as bisoxazolines have been used to catalyze the asymmetric synthesis of trans-3-amino-4-arylchromans. rsc.org

Organocatalysts: Chiral organocatalysts have gained prominence due to their operational simplicity and lower toxicity. semanticscholar.org Thioureas, squaramides, and cinchona alkaloids are commonly used. researchgate.netmdpi.com These catalysts often act in a bifunctional manner, activating both the nucleophile and the electrophile through hydrogen bonding to control the facial selectivity of the attack, leading to high enantio- and diastereoselectivity. researchgate.net For instance, the reaction of salicylaldehydes and malononitrile can be catalyzed by chiral thioureas to produce 2-amino-4H-chromenes with up to 90% ee. researchgate.net

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the substrate, which directs a subsequent stereoselective transformation. tandfonline.commdpi-res.com After the desired stereocenter is created, the auxiliary is removed. While effective, this approach requires additional synthetic steps for attachment and removal of the auxiliary. The use of chiral Ni(II) complexes containing amino acid-derived ligands has been shown to be an effective strategy for creating new chiral α-amino acids, a concept applicable to the synthesis of complex structures like the target compound. rsc.org

Table 2: Examples of Stereoselective Synthesis Methods for Chroman Analogs

| Method | Catalyst/Auxiliary | Ligand/Type | Achieved Selectivity | Ref |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium | (R,R)-Ts-DPEN | Up to 99% ee | |

| Asymmetric Aziridoarylation | Copper | Chiral Bisoxazoline | Up to 95% ee | rsc.org |

| Organocatalytic MCR | Thiourea | Bifunctional | Up to 90% ee | researchgate.net |

| Reductive Amination | N/A | Chiral Auxiliary | 85% ee |

Enzymatic Synthesis Approaches (e.g., β-Tyrosinase-mediated reactions for related chromanols)

Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity.

A notable example is the synthesis of 3,4-dihydro-3-amino-7-hydroxycoumarin, a closely related structure, from S-methyl-L-cysteine and resorcinol using crystalline β-tyrosinase from Escherichia coli. nih.gov This reaction demonstrates the potential of enzymes to catalyze the formation of complex heterocyclic structures from simple precursors. nih.gov Although this specific example yields a coumarin (B35378), the principle highlights the feasibility of using enzymes like tyrosinases or related lyases to construct the 3-amino-chromanol skeleton.

Other enzymatic approaches, such as the use of microorganisms like Acremonium sp., have been reported for the stereoselective synthesis of cis and trans enantiomers of flavan-4-ols, which share the chroman core. semanticscholar.org These findings underscore the broad potential of biocatalytic methods in the stereoselective synthesis of this class of compounds.

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, the target compound must be purified and its structure confirmed. Standard laboratory techniques are employed for this purpose.

Purification:

Chromatography: Column chromatography using silica (B1680970) gel is the most common method for purifying crude reaction mixtures. nih.gov

Recrystallization: When the product is a solid, recrystallization from a suitable solvent system is an effective method to obtain highly pure material. mdpi.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): For stereoselective syntheses, separating enantiomers or diastereomers is often necessary. This is typically achieved using HPLC with a chiral stationary phase (CSP), such as a Chiralpak column. This technique is also used to determine the enantiomeric excess (ee) of a chiral product. nih.gov

Characterization: The structure and stereochemistry of the synthesized compounds are confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, connectivity of atoms, and relative stereochemistry of the product. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. mdpi.comnih.gov

Infrared (IR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as O-H (hydroxyl), N-H (amine), and C-O (ether) bonds. mdpi.comnih.gov

X-ray Crystallography: In cases where a suitable single crystal can be obtained, X-ray diffraction provides unambiguous proof of the molecular structure and absolute stereochemistry. semanticscholar.orgnih.gov

Chemical Reactivity and Functional Group Transformations of 3 Amino 3,4 Dihydro 2h Chromen 7 Ol

Reactions Involving the Amino Moiety at C-3

The primary amino group at the C-3 position is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations allow for the introduction of diverse substituents, significantly modifying the compound's steric and electronic properties.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the C-3 amino group makes it amenable to acylation, alkylation, and arylation reactions, leading to the formation of amides, and secondary or tertiary amines, respectively.

Acylation is typically achieved by reacting 3-amino-3,4-dihydro-2H-chromen-7-ol with acylating agents such as acyl chlorides or anhydrides. These reactions generally proceed under basic conditions to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives are important for modifying the compound's biological activity. wikipedia.org

Alkylation of the amino group can be accomplished using various alkylating agents, most commonly alkyl halides. researchgate.net These reactions are typically carried out in the presence of a base to scavenge the acid generated. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. ias.ac.in Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

Arylation of the amino group to form N-aryl derivatives can be achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. nih.govucla.edu This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide or triflate. organic-chemistry.org

Table 1: Representative Acylation, Alkylation, and Arylation Reactions of the Amino Moiety

| Transformation | Reagent(s) | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Triethylamine | Dichloromethane, 0°C to rt | N-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)acetamide |

| Alkylation | Methyl iodide, Potassium carbonate | Acetonitrile, reflux | 7-hydroxy-3-(methylamino)-3,4-dihydro-2H-chromen |

| Arylation | Phenyl bromide, Pd(OAc)₂, BINAP, NaOt-Bu | Toluene, reflux | 7-hydroxy-3-(phenylamino)-3,4-dihydro-2H-chromen |

Condensation Reactions for Heterocycle Annulation

The amino group at C-3 serves as a key handle for the construction of fused heterocyclic systems through condensation reactions with various bifunctional reagents. These annulation reactions significantly expand the structural diversity of the chromene scaffold.

Reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. For instance, condensation with a β-ketoester can yield a pyrano[3,2-e]pyridinone derivative.

The Pictet-Spengler reaction offers a classic method for the synthesis of tetrahydroisoquinoline and β-carboline frameworks. wikipedia.orgnrochemistry.comdepaul.edumdpi.comnih.gov Given that this compound contains a β-arylethylamine-like substructure, it can undergo condensation with aldehydes or ketones, followed by acid-catalyzed cyclization to yield novel tetracyclic systems.

Furthermore, condensation with reagents like 2-aminopyridines in the presence of a suitable coupling partner can lead to the formation of fused imidazo[1,2-a]pyridine (B132010) moieties. bohrium.com Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct fused pyrazole (B372694) rings. researchgate.net

Table 2: Examples of Heterocycle Annulation via Condensation Reactions

| Reagent(s) | Reaction Type | Expected Fused Heterocycle |

|---|---|---|

| Acetylacetone | Knoevenagel-type condensation/cyclization | Pyrido[3,2-c]chromene |

| Formaldehyde | Pictet-Spengler reaction | Pyrido[3',4':3,4]pyrano[2,3-g]isoquinoline |

| 2-Aminopyridine, aldehyde | Multi-component reaction | Imidazo[1,2-a]pyridino[5',6':3,4]pyrano[2,3-g]chromene |

| Hydrazine hydrate | Paal-Knorr synthesis with a 1,4-dicarbonyl precursor | Pyrazolo[3,4-c]chromene |

Diazotization and Coupling Reactions

The primary aromatic-like amino group at C-3 can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. mnstate.edu This diazonium intermediate is a versatile synthon for a range of functional group transformations.

The Sandmeyer reaction allows for the replacement of the diazonium group with various nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, typically using copper(I) salts as catalysts. ucla.eduwikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method for introducing a wide array of substituents at the C-3 position that are not easily accessible through other means.

The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. wikipedia.orghandwiki.orgnih.govcuhk.edu.hknih.gov This reaction leads to the formation of brightly colored azo compounds, which are of interest as dyes and molecular switches. The coupling typically occurs at the para position of the activated aromatic ring.

Reactions Involving the Hydroxyl Moiety at C-7

The phenolic hydroxyl group at the C-7 position provides another site for chemical modification, primarily through reactions that target the oxygen atom.

Etherification and Esterification Reactions

Etherification of the C-7 hydroxyl group is commonly achieved through the Williamson ether synthesis. wvu.edufrancis-press.comyoutube.comwikipedia.orglscollege.ac.in This involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether. This reaction is versatile for introducing a wide range of alkyl and substituted alkyl groups.

Esterification of the phenolic hydroxyl group can be readily accomplished by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. This reaction converts the phenol into an aryl ester, which can alter the compound's solubility, and electronic properties, and serve as a protecting group.

Table 3: Representative Etherification and Esterification Reactions of the Hydroxyl Moiety

| Transformation | Reagent(s) | Base/Conditions | Expected Product |

|---|---|---|---|

| Etherification | Benzyl (B1604629) bromide | Potassium carbonate, Acetone, reflux | 3-amino-7-(benzyloxy)-3,4-dihydro-2H-chromen |

| Esterification | Acetic anhydride | Pyridine, rt | (3-amino-3,4-dihydro-2H-chromen-7-yl) acetate (B1210297) |

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the C-7 hydroxyl group. This is achieved by converting it into a stable protecting group that can be selectively removed later in the synthetic sequence.

Common protecting groups for phenols include silyl (B83357) ethers , such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are typically installed by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride-releasing reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or under acidic conditions. nih.govgelest.comorganic-chemistry.orgresearchgate.netyoutube.com

Benzyl ethers are another widely used protecting group for phenols. organic-chemistry.org They are introduced via the Williamson ether synthesis using a benzyl halide. A key advantage of benzyl ethers is their stability to many reagents and their facile removal by catalytic hydrogenation, which cleaves the benzyl group to regenerate the phenol and toluene. organic-chemistry.org

Table 4: Common Protection and Deprotection Schemes for the C-7 Hydroxyl Group

| Protection/Deprotection | Reagent(s) | Conditions | Resulting Group |

|---|---|---|---|

| Protection (Silyl) | tert-Butyldimethylsilyl chloride, Imidazole | DMF, rt | O-TBDMS |

| Deprotection (Silyl) | Tetrabutylammonium fluoride (TBAF) | THF, rt | OH |

| Protection (Benzyl) | Benzyl bromide, K₂CO₃ | Acetone, reflux | O-Bn |

| Deprotection (Benzyl) | H₂, Pd/C | Methanol, rt | OH |

Redox Chemistry of the Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is a key site for redox reactions. Its electron-rich nature makes it susceptible to oxidation, while the resulting quinone-type structures can be reduced back to the hydroquinone (B1673460) form.

Oxidation: The hydroxyl group can be oxidized to a quinone derivative under various conditions. Common oxidizing agents for phenols, such as potassium permanganate (B83412) and chromium trioxide, can be employed. The oxidation of phenolic compounds, including those with a chromane (B1220400) structure, is a well-established transformation. For instance, electrochemical experiments on related flavan-3-ols like catechin (B1668976) show that the dihydroxyl groups on the aromatic ring are the first to oxidize at low positive potentials. wikipedia.org This suggests that the 7-hydroxyl group of this compound would be readily oxidized. The oxidation of substituted phenols by laccases, a class of copper-containing oxidase enzymes, also highlights the susceptibility of the hydroxyl group to oxidation. nih.gov The resulting product would be a chromen-7-one or a related quinoidal species, depending on the reaction conditions and the extent of oxidation.

Reduction: The corresponding quinone, formed from the oxidation of the hydroxyl group, can be reduced back to the hydroquinone. This reduction can be achieved using various reducing agents. For example, the reduction of chromones to chromanones and subsequently to chromanols is a known process, often utilizing reagents like sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.net While these examples involve the reduction of a carbonyl within the pyran ring, the reduction of a quinone on the benzene (B151609) ring would follow standard quinone reduction pathways.

| Reaction Type | Reagent/Condition | Expected Product |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Corresponding quinone |

| Oxidation | Laccase/O₂ | Corresponding quinone |

| Reduction | Sodium borohydride (NaBH₄) or Catalytic Hydrogenation | This compound (from quinone) |

Modifications of the Dihydrochromen Ring System

The dihydrochromen ring system of this compound can undergo several modifications, including alterations to its saturation level and the introduction of further substituents.

Hydrogenation and Dehydrogenation Reactions

Hydrogenation: The dihydrochromen ring contains a double bond within the benzene moiety, but the pyran ring is saturated. Further hydrogenation of the aromatic ring is possible under forcing conditions, though this would disrupt the aromaticity and is generally not a common transformation unless specific dearomatized products are desired. More relevant is the potential for hydrogenation if any unsaturation were present in the dihydropyran ring, for instance, in a chromene precursor. The reduction of chromones to chroman-4-ones and then to fully saturated chromans is well-documented, employing catalytic hydrogenation over palladium, platinum, or Raney nickel. researchgate.net

Dehydrogenation: Dehydrogenation of the dihydropyran ring would lead to the corresponding chromene derivative. This transformation introduces a double bond into the heterocyclic ring, leading to a 2H-chromene or 4H-chromene, depending on the reaction conditions and the position of the newly formed double bond. While specific examples for this compound are not prevalent in the literature, the conversion of chromanes to chromenes is a known process.

Introduction of Additional Substituents via Electrophilic/Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is activated towards electrophilic attack by the powerful electron-donating hydroxyl group at C-7. byjus.com The hydroxyl group is an ortho, para-director. The ether oxygen of the dihydropyran ring is also an activating group and an ortho, para-director. The positions ortho and para to the hydroxyl group are C-6 and C-8. The position ortho to the ring ether oxygen is C-5. Therefore, electrophilic substitution is expected to occur primarily at the C-6 and C-8 positions, and to a lesser extent at the C-5 position. The amino group at C-3 is not directly attached to the aromatic ring and its electronic influence on the aromatic system is minimal.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comdalalinstitute.com For example, nitration with dilute nitric acid would be expected to yield a mixture of 6-nitro and 8-nitro derivatives. byjus.com Halogenation with bromine or chlorine in a non-polar solvent would similarly yield 6- and 8-halo substituted products. The strong activation by the hydroxyl group may necessitate milder conditions to avoid polysubstitution.

| Reaction Type | Reagent | Expected Position of Substitution |

| Nitration | Dilute HNO₃ | C-6 and C-8 |

| Halogenation | Br₂ or Cl₂ | C-6 and C-8 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C-6 and C-8 |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | C-6 and C-8 |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzene ring of this compound is generally unlikely as the ring is electron-rich. NAS typically requires an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups, and a good leaving group. ksu.edu.salibretexts.org In the absence of such features on the benzene ring of this compound, direct NAS is not a favored reaction pathway.

Ring Expansion or Contraction Methodologies

Methodologies for the expansion or contraction of the dihydropyran ring in chromane derivatives have been explored, although they are not as common as substitutions on the aromatic ring. These transformations often involve multi-step sequences.

Ring Expansion: Ring expansion could potentially lead to seven-membered heterocyclic systems like benzoxepines. Such transformations might be envisioned through rearrangement reactions, for example, via a Tiffeneau-Demjanov type rearrangement of a related aminomethyl chromanol derivative. While specific examples for this exact substrate are scarce, ring expansion of related cyclic systems is a known synthetic strategy.

Ring Contraction: Ring contraction of the dihydropyran ring would result in a five-membered ring system, such as a dihydrobenzofuran derivative. Base-mediated ring contraction of pyran systems has been reported, often promoted by transition metals or under phase-transfer catalysis conditions. hud.ac.uk For instance, the reaction of certain naphthopyrans in the presence of a base can lead to naphthofurans. hud.ac.uk Another approach could involve oxidative rearrangement. For example, the Baeyer-Villiger oxidation of a chroman-4-one, a potential precursor, would lead to a lactone, which could then be subjected to further transformations that might include a ring contraction. A stepwise carbon-to-oxygen swap in tetralins leading to chroman scaffolds has been reported, which involves a seven-membered lactone intermediate that undergoes oxidative ring contraction. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 3 Amino 3,4 Dihydro 2h Chromen 7 Ol Derivatives

Elucidation of Pharmacophoric Requirements for Biological Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For derivatives of 3-amino-3,4-dihydro-2H-chromen-7-ol, the primary pharmacophoric features include a basic amino group, a hydrogen-bonding hydroxyl group, and an aromatic ring system, all held within a semi-rigid chroman framework. ijpsdronline.comresearchgate.net

The amino group at the C-3 position is a cornerstone of the biological activity for many derivatives within this class. core.ac.uk As a basic center, it is typically protonated at physiological pH, allowing it to form critical ionic bonds or hydrogen bond interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, such as G-protein coupled receptors (GPCRs). nih.govnih.gov

In the context of serotonin (B10506) 5-HT1A receptor ligands, the C-3 amino group is a key element of the pharmacophore responsible for high-affinity binding. researchgate.netnih.gov SAR studies have demonstrated that the nature of the substituents on this nitrogen atom significantly modulates both affinity and functional activity (agonist vs. antagonist). For instance, linking the 3-aminochroman scaffold via its basic nitrogen to other moieties, such as indole (B1671886) analogues, has produced compounds with dual affinity for both the 5-HT1A receptor and the serotonin transporter. researchgate.netnih.gov Furthermore, substitution on this nitrogen with specific groups, like a cyclobutyl moiety, was found to be a determining factor for antagonist activity at the 5-HT1A receptor. researchgate.net This highlights that the C-3 amino group not only serves as an anchor but also positions its substituents in a way that can fine-tune the pharmacological profile.

The hydroxyl group at the C-7 position on the aromatic ring is another significant contributor to the pharmacophoric profile. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with the receptor's active site. nih.gov In studies of coumarin-based HIV-1 protease inhibitors, the presence of hydroxyl groups at positions C-5 and C-7 of the coumarin (B35378) ring was noted as important for inhibitory potency. nih.gov

Modifications to the aromatic A-ring and the heterocyclic C-ring of the chroman core are pivotal for optimizing biological activity. The electronic properties and position of substituents can drastically alter a compound's potency and selectivity. researchgate.net

For instance, in the development of dual 5-HT1A/serotonin transporter ligands, the introduction of a fluorine atom at the C-8 position and a carbamoyl (B1232498) group at the C-5 position of the 3-aminochroman scaffold yielded compounds with high affinity for both targets. researchgate.netnih.gov In a different study on monoamine oxidase B (MAO-B) inhibitors based on a related coumarin scaffold, substituents on the aromatic ring were shown to form specific interactions, such as halogen bonds, with the enzyme's active site. frontiersin.org

The following table summarizes the effects of various substituents on the chroman ring from different studies, illustrating the target-dependent nature of SAR.

| Substituent & Position | Compound Class | Target | Observed Effect on Activity | Reference |

| 8-Fluoro, 5-Carbamoyl | 3-Aminochroman | 5-HT1A / SERT | Increased affinity | researchgate.net |

| 8-Methoxy | gem-Dimethylchroman-4-amine | BuChE | Increased inhibition | |

| 5-Methoxy | Chroman-4-one | BuChE | Moderate inhibition | |

| 7-Hydroxy | Coumarin | HIV-1 Protease | Important for potency | nih.gov |

| 7-Chloro | Quinazolinone | Antifungal | Active compound | acs.org |

These examples demonstrate that both electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) can be beneficial, but their optimal placement is critical and dictated by the topology of the target's binding site.

Stereochemical Influences on Molecular Recognition and Biological Efficacy

The C-3 carbon in this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers). Biological systems, being chiral themselves, often exhibit stereoselectivity, where one enantiomer is significantly more active or has a different pharmacological profile than the other.

This principle is clearly demonstrated in derivatives of 3-aminochroman. In a series of spiro-analogs designed as 5-HT1A receptor ligands, the dextrorotatory (+) enantiomer showed superior affinity and selectivity for 5-HT1A receptors compared to its levorotatory (-) counterpart. acs.org Similarly, for lactam-fused chroman derivatives targeting the 5-HT1A receptor, the stereochemistry at the C-3 position was found to be a crucial factor for achieving antagonist activity. researchgate.net The precise three-dimensional orientation of the amino group and its substituents, as dictated by the stereocenter, is therefore essential for optimal interaction with the receptor binding site. acs.org

Conformational Analysis and its Impact on SAR

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. lumenlearning.comic.ac.uk The dihydropyran ring of the chroman scaffold is not planar and typically adopts a half-chair or sofa conformation. This flexibility allows the molecule to adapt its shape to fit into a receptor's binding pocket, but also means that certain conformations will be more energetically favorable than others. imperial.ac.uk

The relative orientation of substituents, particularly the equatorial or axial position of the C-3 amino group, can have a profound impact on biological activity. An axial substituent may engage in different interactions within a binding site compared to an equatorial one. lumenlearning.com While specific conformational analysis studies on this compound itself are not widely published, modeling studies on related 3-aminochroman derivatives are used to understand their binding modes. scispace.com The energy difference between possible conformations determines the most likely shape of the molecule when it approaches its target, which in turn influences the strength and type of binding interactions, directly impacting the SAR. ic.ac.uk

Design Principles for Optimized Analogs based on SAR Data

The collective SAR and SPR data provide a set of guiding principles for the design of new, optimized analogs based on the this compound scaffold. researchgate.netacs.org These principles are often formalized into a pharmacophore model, which serves as a template for virtual screening and rational drug design. researchgate.netmdpi.com

Key design principles include:

The Basic Nitrogen: The C-3 amino group is essential and must be preserved. Its basicity allows for a key ionic or hydrogen bond interaction. The substituents on this nitrogen are a primary point for modification to tune selectivity and functional activity (e.g., agonist vs. antagonist). researchgate.netacs.org

Aromatic Interactions: The chroman's aromatic ring is crucial for binding, likely through π-π stacking or hydrophobic interactions. Substituents on this ring (e.g., at C-5, C-7, C-8) should be chosen to complement the specific target's binding pocket. For instance, adding a fluorine atom at C-8 and a carbamoyl group at C-5 has proven effective for 5-HT1A/SERT affinity. researchgate.netnih.gov

Stereochemistry is Key: The C-3 position must be synthesized or resolved to yield the specific enantiomer that shows higher affinity and selectivity for the target of interest. For 5-HT1A ligands, this is often the (+)-enantiomer. acs.org

Structural Rigidity: While the chroman ring has some flexibility, introducing rigidity can be advantageous. The development of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] from the 3-aminochroman scaffold is an example of creating more rigid structures to lock in a bioactive conformation, leading to high affinity. acs.org

By integrating these principles, medicinal chemists can more efficiently navigate chemical space to develop novel derivatives of this compound with improved potency, selectivity, and desired pharmacological profiles.

Investigation of Biological Activities and Molecular Mechanisms of 3 Amino 3,4 Dihydro 2h Chromen 7 Ol Derivatives

Enzyme Inhibition Studies

Derivatives of the 3-amino-3,4-dihydro-2H-chromen-7-ol scaffold have demonstrated significant inhibitory activity against several key enzyme systems, indicating their therapeutic potential in a range of disorders.

Inhibition of Monoamine Oxidase (MAO) Isoforms

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases. mdpi.com Chromane (B1220400) and its related structures, like coumarins and quinolinones, have been shown to be potent inhibitors of these enzymes.

Research on 3,4-dihydro-2(1H)-quinolinone derivatives, which are structurally analogous to the chroman scaffold, has identified highly potent and selective MAO-B inhibitors. nih.gov For example, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone displays an exceptionally low IC50 value of 2.9 nM for MAO-B, with a selectivity of over 2750-fold compared to MAO-A. nih.gov Structure-activity relationship (SAR) studies highlight that substitution at the C7 position of the core scaffold results in more potent inhibition than substitution at C6. nih.gov

Similarly, various coumarin (B35378) derivatives exhibit significant inhibitory effects. Phenyl substitution on the coumarin ring distinctly influences activity and selectivity; a phenyl group at the C-3 position tends to enhance MAO-B inhibition, while a C-4 phenyl substitution favors MAO-A inhibition. scienceopen.comscienceopen.com Specific derivatives, such as 3-phenyl coumarin 22d , have been identified as selective and competitive MAO-B inhibitors with a Ki value of 0.19 µM, whereas 4-phenyl coumarin 12b acts as a selective mixed-type inhibitor of MAO-A with a Ki of 0.39 µM. scienceopen.com Some gem-dimethylchroman-4-ol and gem-dimethylchroman-4-one derivatives have also shown moderate inhibitory activity against MAO-A. core.ac.uk

| Compound | Target | Inhibition / IC50 / Ki | Selectivity | Reference |

|---|---|---|---|---|

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | IC50 = 2.9 nM | 2750-fold over MAO-A | nih.gov |

| 3-phenyl coumarin 22d | MAO-B | Ki = 0.19 µM (Competitive) | Selective for MAO-B | scienceopen.com |

| 4-phenyl coumarin 12b | MAO-A | Ki = 0.39 µM (Mixed-type) | Selective for MAO-A | scienceopen.com |

| Chroman-4-ol (2a) | MAO-A | 24.3% Inhibition at 1 µM | - | core.ac.uk |

| Naphthylchroman-4-one (3g) | MAO-B | 27.7% Inhibition at 1 µM | - | core.ac.uk |

Cholinesterase (e.g., Acetylcholinesterase) Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. Derivatives based on the chromane and coumarin scaffolds have been investigated as inhibitors of these enzymes.

Kinetic studies have revealed that these compounds often act as mixed-type inhibitors. For instance, certain gem-dimethylchroman-4-amine derivatives have been identified as mixed inhibitors of equine BChE. core.ac.uk Similarly, khellactone (B107364) coumarin derivatives, such as PJ13 and PJ15, are reversible, mixed-type inhibitors of AChE, with Ki values of 5.98 µM and 10.4 µM, respectively. nih.gov Another khellactone, PJ5, is a reversible, mixed-type inhibitor of BChE (Ki = 4.16 µM). nih.gov This mixed-type inhibition suggests that the compounds may bind to both the catalytic active site and a peripheral allosteric site on the enzyme. nih.gov

The structure of the derivative plays a crucial role in its inhibitory potential. For example, in a series of coumarin-based pyrazolylthiazole compounds, one derivative emerged as a potent AChE inhibitor with an IC50 of 27.29 μM. researchgate.net For coumarin-linked amino acid hybrids, increased hydrophobicity was positively correlated with AChE inhibition. scielo.br

| Compound | Target Enzyme | Inhibition Mechanism | Ki / IC50 Value | Reference |

|---|---|---|---|---|

| PJ13 | AChE | Reversible, Mixed-type | Ki = 5.98 µM | nih.gov |

| PJ15 | AChE | Reversible, Mixed-type | Ki = 10.4 µM | nih.gov |

| PJ5 | BChE | Reversible, Mixed-type | Ki = 4.16 µM | nih.gov |

| gem-dimethylchroman-4-amines | eqBuChE | Mixed-type | IC50 = 7.6 - 67 µM | core.ac.uk |

| 3-(2-(3-Phenyl-5-substituted phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one (Compound 3) | AChE | - | IC50 = 27.29 µM | researchgate.net |

Modulation of other Enzyme Systems (e.g., Rab23 protein, Topoisomerases, DNA methyltransferase 1)

The therapeutic reach of chromene derivatives extends to other critical enzyme systems involved in cellular signaling and cancer pathogenesis.

Rab23 protein: The Rab23 protein, a small GTPase, plays a role in cellular trafficking and has been implicated in various human cancers. A series of novel chromeno[2,3-b] pyridine (B92270) derivatives, synthesized from 2-amino-3-cyano-4H-chromenes, were evaluated as potential inhibitors of the human Rab23 protein. researchgate.net Molecular docking studies showed that the pyran and pyridine moieties of these compounds interact favorably with the binding site of Rab23. Two compounds in particular, 5c and 5b , exhibited the strongest binding affinities, with scores of -7.9 and -7.5 kcal/mol, respectively, suggesting they are promising candidates for further investigation as Rab23 inhibitors. researchgate.net

Topoisomerases: These enzymes are essential for managing DNA topology and are validated targets for anticancer drugs. Certain 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells through the dual inhibition of topoisomerase I and II. researchgate.net Coumarin-based structures have also been utilized as synthons to create hybrid molecules that function as topoisomerase II inhibitors. ijpcbs.com

DNA methyltransferase 1 (DNMT1): DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its dysregulation is linked to cancer. Molecular modeling studies have identified a pyranocoumarin (B1669404) derivative that demonstrates strong interaction with DNMT1, suggesting its potential as an epigenetic modulator. researchgate.netresearchgate.net

Receptor Binding and Modulation Studies

Derivatives of this compound have been extensively studied for their ability to bind to and modulate serotonin (B10506) receptors and transporters, which are central to the treatment of depression and anxiety disorders.

Serotonin Receptor (e.g., 5-HT1A) Agonism/Antagonism

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Many 3-aminochroman derivatives show high affinity for this receptor. researchgate.net For instance, a series of pyridyl-fused amino chroman derivatives were developed from a 3-aminochroman lead compound. researchgate.net The most promising compound from this series demonstrated high binding affinity for the 5-HT1A receptor (Ki = 96 nM) and acted as a 5-HT1A agonist. researchgate.netresearchgate.net

Other studies have focused on developing 5-HT1A antagonists. A series of 5- and 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety were synthesized and evaluated. semanticscholar.org Several of these compounds showed high antagonistic activity against the 5-HT1A receptor. semanticscholar.org SAR studies revealed that a (2-methoxyphenyl)piperazine moiety connected by a five-carbon linker was particularly beneficial for high antagonistic activity. semanticscholar.org In contrast, some derivatives with a two-carbon linker and a halogenated phenyl ring on the piperazine acted as weak partial agonists. semanticscholar.org

| Compound/Series | 5-HT1A Ki (nM) | Functional Activity | Reference |

|---|---|---|---|

| Pyridyl-fused amino chroman (Compound 5) | 96 | Agonist | researchgate.netresearchgate.net |

| Lactam-fused chroman (Compound 45) | - | Antagonist | researchgate.net |

| Lactam-fused chroman (Compound 53) | - | Antagonist | researchgate.net |

| 5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (5) | 90 | - | mdpi.com |

| 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one (10) | 87 | - | mdpi.com |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 | - | mdpi.com |

Serotonin Transporter (SERT) Affinity and Inhibition

Many derivatives that bind to the 5-HT1A receptor also exhibit high affinity for the serotonin transporter (SERT), making them dual-action ligands. Such compounds are of great interest as they may offer a faster onset of antidepressant action.

The same pyridyl-fused amino chroman that showed 5-HT1A agonism also potently inhibited SERT with a Ki of 9.8 nM. researchgate.netresearchgate.net Numerous lactam-fused chroman derivatives with 3-amino substituents have also been shown to possess dual affinity for both the 5-HT1A receptor and SERT. researchgate.net For example, compounds 33 and 34 were identified as full 5-HT1A antagonists with high affinity for the 5-HT transporter (Ki values of 5 and 0.5 nM, respectively). researchgate.netresearchgate.net This dual activity profile underscores the potential of the this compound scaffold in developing novel antidepressants with enhanced efficacy. researchgate.netsemanticscholar.org

| Compound/Series | SERT Ki (nM) / IC50 (nM) | Primary Co-Target | Reference |

|---|---|---|---|

| Pyridyl-fused amino chroman (Compound 5) | Ki = 9.8 | 5-HT1A | researchgate.netresearchgate.net |

| Lactam-fused chroman (Compound 33) | Ki = 5 | 5-HT1A | researchgate.netresearchgate.net |

| Lactam-fused chroman (Compound 34) | Ki = 0.5 | 5-HT1A | researchgate.netresearchgate.net |

| Alkoxy-piperidine indole (B1671886) derivative (6a) | IC50 = 177 | 5-HT1A | semanticscholar.org |

| Alkoxy-piperidine indole derivative (6b) | IC50 = 85 | 5-HT1A | semanticscholar.org |

Other Neurotransmitter Receptor Interactions

Derivatives of this compound, which contain a rigid phenethylamine (B48288) backbone, have been evaluated for their affinity to various G protein-coupled receptors (GPCRs). nih.gov These receptors are significant pharmacological targets, with over 30% of FDA-approved drugs acting on them. nih.gov

Studies have identified selective ligands for the 5-HT2B, 5-HT7, and σ1 receptors with low nanomolar binding affinities. nih.gov For instance, a derivative referred to as amine 3f demonstrated a binding affinity (Ki) of 16 nM for the σ1 receptor. nih.gov The 5-HT7 receptor, implicated in regulating sleep, circadian rhythm, and mood, has been a target for the development of new treatments for depression. nih.gov Certain 3-aminochroman derivatives have shown potential as 5-HT7 receptor antagonists. nih.gov

Furthermore, the structure-activity relationship (SAR) for some lactam-fused chroman derivatives with 3-amino substituents has been assessed. researchgate.net Many of these compounds showed affinities for both the 5-HT1A receptor and the serotonin transporter. researchgate.net Specific structural features, such as a cyclobutyl substitution on the basic nitrogen and the stereochemistry at the 3-position of the chroman moiety, appeared crucial for antagonistic activity at the 5-HT1A receptor. researchgate.net

Cellular Pathway Modulation

Induction of Cell Cycle Arrest and Apoptosis in Specific Cell Lines (in vitro studies)

Certain derivatives of this compound have been shown to influence the cell cycle and induce apoptosis in cancer cells. For example, some naphthapyran derivatives can block cells in the G2/M phase of the cell cycle, an action associated with their effect on microtubules. mdpi.com

Studies on other related compounds, such as 3,3′-diindolylmethane (DIM), have demonstrated the ability to inhibit the progression of prostate cancer cells from the G1 to the S phase of the cell cycle. nih.gov This inhibition is linked to the induction of p27Kip1, a cyclin-dependent kinase inhibitor. nih.gov Similarly, acetyl-11-keto-β-boswellic acid (AKBA) has been found to arrest MCF-7 breast cancer cells at the G1 phase and trigger apoptosis. nih.gov This is associated with the promotion of the p21 gene, which is involved in G1 cell cycle arrest. nih.gov

Modulation of Signaling Cascades

The modulation of signaling cascades is a key aspect of the biological activity of these compounds. For instance, a second-generation isoflavone (B191592) derivative, ME-344, has been shown to cause redox stress and decrease mitochondrial ATP production in sensitive lung cancer cell lines. nih.gov This compound targets mitochondria and specifically affects the respiratory chain, leading to an increase in intracellular reactive oxygen species (ROS) and oxidation of thiols. nih.gov

Some chromene derivatives have been found to significantly inhibit the NF-κB signaling pathway, suggesting a potential mechanism for their anti-cancer effects. researchgate.net In the context of neurotransmitter receptor modulation, allosteric modulators can bind to a site on a 7-transmembrane receptor that is distinct from the primary binding site, leading to the activation of specific downstream signaling cascades. nih.gov

Effects on Cellular Transport Systems

While direct studies on the effects of this compound on cellular transport systems are limited, related research on chromene derivatives provides some insights. For example, certain chromene derivatives have been evaluated for their ability to inhibit P-glycoprotein (P-gp), a key cellular transporter involved in multidrug resistance in cancer cells. dntb.gov.ua

Anti-Proliferative and Cytotoxic Activities (in vitro studies)

Evaluation against Various Cancer Cell Lines

Derivatives of this compound and related chromene structures have been extensively evaluated for their anti-proliferative and cytotoxic activities against a variety of cancer cell lines.

N-benzylidene derivatives of a related compound, 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, were tested against a panel of eight human tumor cell lines, including Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, MCF7, and PANC1. mdpi.comnih.gov Two compounds, 10h and 10i , demonstrated sub-micromolar cytotoxic activity on these tumor cell lines (IC50 values between 0.23 and 0.3 µM) with no toxicity observed in normal fibroblasts. mdpi.comnih.gov

Other studies have reported the cytotoxic effects of various chromene derivatives against cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). researchgate.net For instance, some 4H-benzo[h]chromene derivatives showed high anticancer activity against these three cell lines. researchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives have shown remarkable cytotoxic activities against Hep G2 cells and potent antiproliferative effects against MCF7 cells. jst.go.jp

The table below summarizes the cytotoxic activity of selected chromene derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference(s) |

| N-benzylidene derivatives (10h , 10i ) | Huh7 D12, Caco2, MDA-MB231, MDA-MB468, HCT116, PC3, MCF7, PANC1 | 0.23 - 0.3 µM | mdpi.comnih.gov |

| 4H-benzo[h]chromene derivatives | MCF-7, HCT-116, HepG-2 | High anticancer activity | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivatives | Hep G2 | 0.0158–71.3 µM | jst.go.jp |

| Pyrazolo[3,4-b]pyridine derivatives | MCF7 | 0.0001–0.0211 µM | jst.go.jp |

| ME-344 | SHP-77, H460 (Lung Cancer) | ED50 ~11.5 µM for H2O2 & *OH generation | nih.gov |

| 4-Aryl-4H-chromenes | Various | Potent cytotoxic activity | researchgate.net |

| Silver(I) complex of coumarin derivative (AgHL1) | A549, HT-29 | Dose-dependent inhibition of metabolic activity | mdpi.com |

Mechanisms of Cytotoxicity

Derivatives of the chroman and chromone (B188151) scaffold have demonstrated notable cytotoxic potential against various cancer cell lines through diverse mechanisms of action.

Some chromane derivatives exert their cytotoxic effects by inducing oxidative stress, which leads to subsequent DNA damage and programmed cell death, or apoptosis. irjmets.com Another identified mechanism involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription, thereby halting cancer cell proliferation. irjmets.comacs.org Studies have shown that certain chroman-2,4-dione derivatives are particularly effective against leukemia cell lines, while others show efficacy against breast cancer cells. nih.gov For instance, one study found that a phenylurea-containing chroman analog, S32, induced apoptosis in HeLa cells and caused cell cycle arrest at the G2-phase. spandidos-publications.com The presence of a phenylurea group on the chroman structure appears to be important for enhancing cytotoxicity. spandidos-publications.com

A significant mechanism of cytotoxicity for compounds related to the chroman scaffold is the inhibition of tubulin polymerization. Tubulin is a crucial protein that forms microtubules, essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. nih.gov By disrupting tubulin polymerization, these agents can arrest the cell cycle and induce apoptosis. While not specifically documented for this compound, numerous related compounds, such as certain coumarin derivatives, chalcones, and 2-styrylchromones, have been identified as potent tubulin polymerization inhibitors. mdpi.comgu.seacs.orgnih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing the formation of microtubules and demonstrating a promising avenue for anticancer drug development. nih.gov

Table 1: Cytotoxic Activity of Various Chroman and Chromone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Chroman Analog | S32 (phenylurea derivative) | HeLa (Cervical) | ~70 µM | spandidos-publications.com |

| Chroman-2,4-dione | Compound 13 | MOLT-4 (Leukemia) | 24.4 µM | nih.gov |

| Chroman-2,4-dione | Compound 13 | HL-60 (Leukemia) | 42.0 µM | nih.gov |

| Chroman-2,4-dione | Compound 11 | MCF-7 (Breast) | 68.4 µM | nih.gov |

| Chromanone | Diaporchromanone D | RAW 264.7 | CC₅₀ > 50 µM | rsc.org |

| Chromone | Epiremisporine H | HT-29 (Colon) | 21.17 µM | mdpi.com |

| Chromone | Epiremisporine H | A549 (Lung) | 31.43 µM | mdpi.com |

| Chromanone | Phomopsichin A | RAW 264.7 | CC₅₀ > 50 µM | rsc.org |

| Chromanone Acid | Compound 4 | MCF-7 (Breast) | 2.60 µM | mdpi.com |

| Chromanone Acid | Compound 4 | HepG-2 (Liver) | 2.55 µM | mdpi.com |

| Chromanone Acid | Compound 4 | A549 (Lung) | 4.64 µM | mdpi.com |

Anti-Inflammatory Mechanisms

The chromone and chroman scaffolds are present in many natural products known for their anti-inflammatory properties. nih.govresearchgate.net Derivatives have been shown to act through various molecular pathways to mitigate inflammatory responses.

A primary anti-inflammatory mechanism for chroman and chromone derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.netnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. researchgate.netnih.gov

Studies have demonstrated that certain chromanone derivatives can prevent the translocation of NF-κB from the cytoplasm into the nucleus in lipopolysaccharide (LPS)-induced microglial and macrophage cells. researchgate.net This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. researchgate.netnih.gov Furthermore, some derivatives suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov Another reported mechanism includes the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. tandfonline.com

For example, diaporchromanone and phomopsichin derivatives, isolated from an endophytic fungus, exhibited moderate inhibitory effects on osteoclastogenesis by suppressing NF-κB activation induced by the receptor activator of NF-κB ligand (RANKL). rsc.orgnih.govmdpi.com

The anti-inflammatory effects of chroman and chromone derivatives have been validated in various cellular models. The most common is the use of murine macrophage-like RAW 264.7 cells stimulated with LPS to induce an inflammatory response. rsc.orgnih.govnih.gov In these models, researchers measure the inhibition of inflammatory markers like NO and pro-inflammatory cytokines. nih.gov

Other models include:

Human endothelial cells: Used to study the inhibition of cell adhesion molecules (ICAM-1, VCAM-1, E-selectin) induced by TNF-α. researchgate.net

BV-2 microglial cells: Employed in neuroinflammation studies to assess the suppression of microglial activation and subsequent inflammatory responses in the central nervous system. researchgate.net

Human neutrophils: Utilized to measure the suppression of superoxide (B77818) anion generation, a key feature of the acute inflammatory response. mdpi.com

Table 2: Anti-Inflammatory Activity of Chroman and Chromone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cellular Model | Mechanism/Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|---|

| Chromanone | Diaporchromanone C | RAW 264.7 | NF-κB Inhibition | 46 µM | rsc.org |

| Chromanone | Diaporchromanone D | RAW 264.7 | NF-κB Inhibition | 28 µM | rsc.org |

| Chromanone | (+)-Phomopsichin A | RAW 264.7 | NF-κB Inhibition | 34 µM | rsc.org |

| Chromone | 2-(2-phenylethyl)chromones | RAW 264.7 | NO Production | 7.0–12.0 µM | nih.gov |

| Chromone | Epiremisporine G | Human Neutrophils | Superoxide Anion | 31.68 µM | mdpi.com |

| Chromone | Epiremisporine H | Human Neutrophils | Superoxide Anion | 33.52 µM | mdpi.com |

Antimicrobial Action

Derivatives based on the chroman and chromone skeletons have demonstrated significant antimicrobial activity, including antibacterial, antifungal, and antiviral properties. mdpi.combenthamdirect.com

The antibacterial efficacy of chroman and chromone derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Numerous 4-chromanone (B43037) derivatives exhibit potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA) strains, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL. acs.orgacs.orgresearchgate.net Structure-activity relationship studies reveal that hydroxyl groups at the 5- and 7-positions of the chromanone scaffold enhance this activity. acs.orgacs.org Additionally, novel rhenium complexes of thiazolohydrazinylidene-chroman-2,4-diones effectively eradicate MRSA infections in vivo. chemrxiv.org

Escherichia coli : Various chromone derivatives have been tested against E. coli. sciencepg.comderpharmachemica.comjocpr.com Chromone-uracil Schiff base derivatives have shown encouraging results, with activity increasing with the presence of electron-withdrawing groups on the structure. A study on uropathogenic E. coli (UPEC) found that 3-formylchromone derivatives had MICs of 20-50 µg/mL and could also inhibit biofilm formation and the expression of virulence genes. nih.gov

Bacillus cereus : Natural chromanone acids isolated from the bark of Calophyllum brasiliense have displayed strong antibacterial activity against B. cereus. researchgate.net Other coumarin derivatives, which share a related benzopyranone core, have also been evaluated against this strain. sciencepg.comjocpr.com

Table 3: Antibacterial Activity of Chroman and Chromone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|---|

| Olympicin A Derivative | 2a (geranyloxy group) | S. aureus (MRSA) | 0.78-1.56 µg/mL | acs.org |

| 4-Chromanone | 5h (2-n-nonyl substituent) | S. aureus (MRSA) | 3.13 µg/mL | acs.org |

| 4-Chromanone | 5j (2-phenylethyl substituent) | S. aureus (MRSA) | 3.13 µg/mL | acs.org |

| Chroman-4-one | 3-(2-chlorobenzylidene) | K. pneumoniae | 25 µg/mL | academicjournals.org |

| Chroman-4-one | 3-(2,4-dichlorobenzylidene) | K. pneumoniae | 50 µg/mL | academicjournals.org |

| Chroman-4-one | 3-(2,4-dichlorobenzylidene) | E. coli | 100 µg/mL | academicjournals.org |

| Chromone | 6-bromo 3-formylchromone | Uropathogenic E. coli | 20 µg/mL | nih.gov |

| Chromone | 6-chloro 3-formylchromone | Uropathogenic E. coli | 20 µg/mL | nih.gov |

| Coumarin Derivative | Compound 1a | S. aureus, E. coli, B. cereus | Active at 2-5 mg/mL | jocpr.com |

| Chromanone Acid | Compound 1 | B. cereus | Moderate to Strong | researchgate.net |

Antifungal Activity: The chroman scaffold is a key component in a number of potent antifungal agents. A notable class includes chromenol derivatives functionalized with a 1,2,4-triazole (B32235) ring. nih.gov Many of these compounds exhibit broad-spectrum antifungal activity, with some showing higher potency than the reference drugs ketoconazole (B1673606) and bifonazole. nih.govresearchgate.net Molecular docking studies suggest their mechanism of action involves the inhibition of sterol 14α-demethylase (CYP51) in Candida albicans, a critical enzyme in the biosynthesis of the fungal cell membrane. nih.govresearchgate.net Other derivatives, such as (E)-benzylidene-chroman-4-one, have shown fungicidal activity against Candida species, likely by disrupting the plasma membrane. academicjournals.org

Antiviral Activity: The chromone nucleus is integral to compounds with significant antiviral capabilities. nih.gov A prominent example is the class of 2-styrylchromones, which have been synthesized and evaluated for their activity against human rhinoviruses (HRV), a common cause of the cold. nih.gov These compounds were found to be effective inhibitors of HRV serotypes 1B and 14 in cell culture assays. nih.govjst.go.jp The broad range of biological activities associated with 2-styrylchromones highlights the therapeutic potential of the chromone scaffold in developing new antiviral agents. benthamdirect.comnih.gov

Anti-parasitic Potential (e.g., Leishmaniasis)

Leishmaniasis, a parasitic disease caused by the protozoan Leishmania, presents a significant global health challenge, compounded by emerging drug resistance. nih.govnih.gov This has spurred research into novel therapeutic agents, with derivatives of the this compound scaffold showing promise. The core structure, a chromene ring, is a recognized pharmacophore with a variety of biological activities. nih.govglobaljournals.org

Several studies have explored the antileishmanial effects of chromene derivatives. For instance, a series of chromene-2-thione derivatives were synthesized and evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov These compounds demonstrated significant antileishmanial activity against the promastigote, axenic amastigote, and intracellular amastigote stages of the parasite, with minimal toxicity to human cells. nih.gov Molecular docking studies suggested that these derivatives may exert their effect by inhibiting trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's redox balance. nih.gov

Similarly, nitrochromene derivatives have been investigated for their potential against Leishmania tropica. nih.govresearchgate.net In one study, fifteen different nitrochromene derivatives were synthesized and tested. nih.gov The findings from both in vitro and in silico (molecular docking) analyses indicated their potential as effective anti-leishmanial agents. nih.govresearchgate.net Another study highlighted that 1,8-chromene derivatives fused to naphthyridine showed significant antileishmanial activity. mdpi.com

The table below summarizes the antileishmanial activity of selected chromene derivatives against different Leishmania species.

| Derivative Class | Target Species | Key Findings |

| Chromene-2-thiones | Leishmania donovani | High antileishmanial activity with minimal host cell toxicity. nih.gov |

| Nitrochromenes | Leishmania tropica | Showed potential as effective antileishmanial agents in both in vitro and in silico studies. nih.govresearchgate.net |

| 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives | Leishmania major | Compound 5 demonstrated potent activity with an IC50 value of 0.58± 0.09 μg/ml, comparable to the standard drug Amphotericin B. globaljournals.org |

| 1,8-chromene fused to naphthyridine | Leishmania amastigotes | Exhibited significant antileishmanial activity, although also showed significant toxicity. mdpi.com |

Neuroprotective Mechanisms

The neuroprotective potential of this compound derivatives has been a subject of increasing interest, particularly in the context of neurodegenerative diseases like Alzheimer's.

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative disorders. nih.govresearchgate.net Several studies have demonstrated the ability of chromene derivatives to protect neuronal cells from oxidative injury. For example, the isochroman-2H-chromene conjugate, JE-133, was shown to protect SH-SY5Y neuroblastoma cells and primary rat cortical neurons from hydrogen peroxide (H₂O₂)-induced cell death. nih.govresearchgate.net This protection was attributed to the compound's ability to alleviate apoptotic changes and was not solely due to direct free radical scavenging. nih.govresearchgate.net

Another study investigated a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), and found that it protected primary cultured rat cortical cells from glutamate-induced excitotoxicity and oxidative stress. mdpi.comnih.gov The neuroprotective effects of BL-M were linked to its antioxidant properties and its ability to enhance the phosphorylation of ERK-mediated CREB, a crucial neuroprotective signaling pathway. mdpi.comnih.gov Furthermore, chroman/catechol hybrids have been shown to protect cultured cells from H₂O₂-induced DNA damage and glutamate-challenged hippocampal HT22 cells from oxidative stress-induced programmed cell death. acs.org

The neuroprotective assessment of a phenylimino-2H-chromene derivative, compound 11b, revealed that it provided 32.3% protection at a concentration of 25 μM against Aβ-induced neuronal cell damage in PC12 cells. nih.govresearchgate.net

Monoamine oxidase B (MAO-B) is a key enzyme in the brain, and its inhibition is a therapeutic strategy for Alzheimer's disease. nih.govnih.gov Chromone-based compounds have been identified as potent and selective MAO-B inhibitors. nih.govnih.gov For instance, a series of chromone derivatives were designed and synthesized, with compound 17d emerging as a highly potent MAO-B inhibitor, even more so than the reference drug pargyline. nih.gov Molecular docking studies indicated that this compound likely binds to both the substrate and entrance cavities of the MAO-B enzyme. nih.gov

Further research has shown that substituting the chromone ring at the C-7 position can enhance MAO-B inhibitory activity. nih.gov The development of multi-target-directed ligands is a promising approach for complex diseases like Alzheimer's. In this vein, tacrine-4-oxo-4H-chromene hybrids have been developed that not only inhibit cholinesterases but also show potent inhibition of human BACE-1, another key enzyme in Alzheimer's pathology. acs.org

Imino-2H-chromene derivatives have also been designed as multifunctional agents against Alzheimer's disease, targeting BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov One such derivative, bearing a fluorobenzyl moiety (compound 10c), was found to be the most potent BACE1 inhibitor in its series. nih.gov

The table below presents the inhibitory activities of selected chromene derivatives against enzymes relevant to Alzheimer's disease.

| Derivative | Target Enzyme | IC₅₀ Value |

| Compound 17d | hMAO-B | 67.02 ± 4.3 nM nih.gov |

| Pargyline (reference) | hMAO-B | 111.3 ± 0.6 nM nih.gov |

| Compound 133 | MAO-B | 0.638 µM nih.gov |

| Compound 10c | BACE1 | 6.31 μM nih.gov |

| Compound 10a | BuChE | 3.3 μM nih.gov |

| Compound 4y | AChE | 0.27 μm nih.gov |

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant properties of this compound derivatives are a cornerstone of their therapeutic potential, particularly in diseases where oxidative stress plays a pathogenic role.

The antioxidant capacity of chromene derivatives has been extensively evaluated using various in vitro assays. These assays typically measure the ability of a compound to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). mdpi.commdpi.comacs.orgbohrium.com

For example, a study on nine chromone derivatives revealed that while most had negligible scavenging activity against the galvinoxyl and DPPH radicals, one compound, 4-N,N-dimethylamino-flavone (DMAF), showed significant scavenging activity against the ABTS radical. mdpi.com Another study on 4-hydroxy-chromene-2-one derivatives found that several compounds were potent radical scavengers. nih.gov The antioxidant activity of N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was demonstrated by its ability to inhibit the formation of DPPH radicals in vitro. mdpi.comnih.gov

The table below showcases the free radical scavenging activity of selected chromene derivatives.

| Derivative/Assay | Key Findings |

| 4-N,N-dimethylamino-flavone (DMAF) / ABTS assay | Exhibited significant scavenging activity against the ABTS radical. mdpi.com |

| 4-hydroxy-chromene-2-one derivatives / Radical scavenging assays | Several derivatives demonstrated high radical scavenging activity. nih.gov |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) / DPPH assay | Potently inhibited the formation of DPPH radicals. mdpi.comnih.gov |

| 4H-Pyran derivatives 4g and 4j / DPPH assay | Displayed promising free radical scavenging activities with IC₅₀ values of 0.329 and 0.1941 mM, respectively. nih.gov |

Beyond direct radical scavenging, chromene derivatives can modulate cellular levels of reactive oxygen species (ROS) through various mechanisms. ROS are byproducts of normal metabolism, but their overproduction can lead to cellular damage. jchps.com

Derivatives of this compound can influence ROS levels by interacting with cellular signaling pathways. For instance, the neuroprotective effect of the isochroman-2H-chromene conjugate JE-133 is associated with the regulation of the MAPK and PI3K/Akt pathways, which in turn can affect cellular responses to oxidative stress. nih.govresearchgate.net In cancer cell lines, some chromene derivatives have been shown to induce an increase in ROS levels, leading to apoptosis. nih.govnih.gov For example, compound 4g, a barbituric acid-based chromene derivative, significantly increased ROS accumulation in cancer cells. nih.gov Conversely, in neuronal cells, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was found to potently inhibit intracellular ROS generated by glutamate (B1630785) or NMDA. mdpi.comnih.gov